4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline
Overview
Description
4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline is an organic compound with the molecular formula C15H17N3O2 It is known for its unique structure, which includes a pyridine ring substituted with an isopropylcarbamoyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of a pyridine intermediate, which is achieved through the reaction of 2-chloropyridine with isopropylamine under controlled conditions.
Coupling with Aniline: The pyridine intermediate is then coupled with aniline in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyridine and aniline moieties.
Reduction: Reduced forms of the carbamoyl group, leading to amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: By interacting with these targets, the compound can influence various biochemical pathways, leading to its observed biological effects. This includes the inhibition of signal transduction pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline and 4-(2-(N-ethylcarbamoyl)-4-pyridyloxy)aniline share structural similarities but differ in their substituents.
Uniqueness: The presence of the isopropylcarbamoyl group in this compound imparts distinct physicochemical properties and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(4-aminophenoxy)-N-propan-2-ylpyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)18-15(19)14-9-13(7-8-17-14)20-12-5-3-11(16)4-6-12/h3-10H,16H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLNRVWFKLAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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